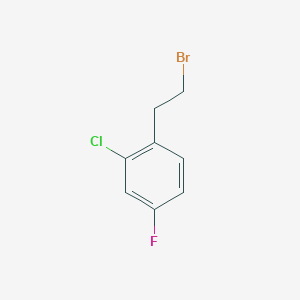

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Description

BenchChem offers high-quality 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDPEFBTPCEHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695012 | |

| Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958027-89-9 | |

| Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene properties and structure

Technical Whitepaper: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene – Structural Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated phenethyl moieties is a proven tactic for modulating a drug candidate's lipophilicity, metabolic stability, and target affinity. 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (CAS: 958027-89-9) serves as a highly specialized electrophilic building block. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthesis protocol, and details its application in nucleophilic substitution workflows.

Physicochemical Profiling & Structural Causality

The utility of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene lies in its precise substitution pattern, which imparts specific pharmacokinetic and conformational advantages when integrated into a pharmacophore[1].

-

Metabolic Shielding (4-Fluoro): The fluorine atom at the para position acts as an isosteric metabolic block. By replacing a hydrogen atom with fluorine, cytochrome P450-mediated aromatic oxidation is effectively hindered, thereby increasing the half-life of the resulting drug candidate ().

-

Conformational Locking (2-Chloro): The bulky chlorine atom at the ortho position induces significant steric hindrance against the adjacent ethyl linker. This restricts the free rotation of the phenethyl group, locking the molecule into a defined trajectory that often enhances binding selectivity at target receptors (e.g., GPCRs).

-

Alkylating Efficiency (Primary Bromide): The 2-bromoethyl group provides an optimal balance of reactivity and stability. Bromide is a superior leaving group compared to chloride, enabling efficient

displacements, while being less prone to light-induced degradation than iodide.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound:

| Property | Value | Verification Source |

| Chemical Name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | IUPAC Nomenclature |

| CAS Registry Number | 958027-89-9 | BLD Pharm[1] |

| Molecular Formula | C | BLD Pharm[1] |

| Molecular Weight | 237.50 g/mol | BLD Pharm[1] |

| Physical State | Colorless to pale yellow liquid | Extrapolated / Standard |

| Boiling Point | ~100–104 °C at 15 mmHg | Guidechem (Analog Data)[2] |

Chemical Synthesis & Validation (The Appel Approach)

While phenethyl bromides can be synthesized using phosphorus tribromide (PBr

Step-by-Step Synthesis Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-(2-chloro-4-fluorophenyl)ethanol and 1.2 equivalents of carbon tetrabromide (CBr

) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. -

Thermal Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of ether byproducts and control the exothermic formation of the phosphonium salt.

-

Activation: Add 1.25 equivalents of triphenylphosphine (PPh

) portion-wise over 15 minutes. -

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Purification & TPPO Removal: Concentrate the crude mixture under reduced pressure. To remove the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, triturate the residue in cold hexane/diethyl ether (9:1). TPPO will precipitate as a white solid, allowing the target bromide to be filtered off in the organic phase.

Self-Validating Checkpoint (NMR)

To validate the success of the

Fig 1: Appel reaction workflow for synthesizing 1-(2-bromoethyl)-2-chloro-4-fluorobenzene.

Application Workflow: N-Alkylation in Drug Discovery

The primary application of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene is the N-alkylation of secondary amines (e.g., piperidine or piperazine derivatives) to build complex pharmacophores.

The critical challenge in this workflow is the competing E2 elimination pathway. Because the protons adjacent to the aromatic ring are highly acidic, the use of strong bases (like NaH or NaOH) will rapidly strip a proton, ejecting the bromide to form a useless 2-chloro-4-fluorostyrene byproduct. Therefore, a mild, heterogeneous base must be employed ().

Step-by-Step Alkylation Methodology

-

Assembly: In a dry round-bottom flask, combine 1.0 equivalent of the secondary amine nucleophile and 1.1 equivalents of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene in anhydrous acetonitrile (MeCN).

-

Base Selection: Add 2.0 equivalents of finely powdered anhydrous potassium carbonate (K

CO -

Heating: Heat the suspension to 60–80 °C under reflux for 12 hours.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography.

Self-Validating Checkpoint (LC-MS)

Monitor the reaction progression via LC-MS. The validation of the product relies on the isotopic signature of the chlorine atom. The correct N-alkylated product must display a characteristic M and M+2 isotopic mass peak pattern in a strict 3:1 ratio . If the mass peak is present but lacks this 3:1 isotopic ratio, it indicates that unwanted dehalogenation of the aromatic ring has occurred during the reaction.

Fig 2: N-alkylation workflow highlighting the SN2 pathway versus the E2 elimination side-reaction.

References

-

Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886 (2007). Available at:[Link]

-

Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811 (1975). Available at:[Link]

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons (7th Ed., 2013). Available at:[Link]

Sources

2-Chloro-4-fluorophenethyl Bromide: A Technical Guide to Chemical Sourcing, SN2 Reactivity, and API Synthesis Workflows

Executive Summary

As drug development professionals increasingly rely on halogenated pharmacophores to tune the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs), the demand for specialized building blocks has surged. 2-Chloro-4-fluorophenethyl bromide (IUPAC: 1-(2-bromoethyl)-2-chloro-4-fluorobenzene) is a highly versatile alkylating agent.

From a structural design perspective, the unique di-halogenated phenyl ring serves a dual purpose: the fluorine atom at the para position effectively blocks oxidative metabolism by cytochrome P450 enzymes (improving metabolic half-life), while the ortho-chlorine atom induces a specific dihedral twist that is frequently utilized in structure-activity relationship (SAR) optimization to lock molecular conformations. This whitepaper provides an in-depth analysis of its chemical properties, global supplier landscape, and field-proven, self-validating protocols for its utilization in SN2 alkylations and Grignard C-C coupling reactions.

Chemical Identity & Physical Properties

Accurate chemical identification is the first step in establishing a robust synthetic workflow. The following table summarizes the core quantitative and structural data for 2-Chloro-4-fluorophenethyl bromide[1][2][3].

| Property | Value / Description |

| Common Name | 2-Chloro-4-fluorophenethyl bromide |

| IUPAC Name | 1-(2-bromoethyl)-2-chloro-4-fluorobenzene |

| CAS Number | 958027-89-9 |

| Molecular Formula | C8H7BrClF |

| Molecular Weight | 237.50 g/mol |

| MDL Number | MFCD11110017 |

| Electrophilic Site | Primary aliphatic carbon (C1 of the ethyl chain) |

| Primary Utility | Alkylating agent (SN2), Grignard precursor |

Sourcing & Supplier Landscape

When scaling a synthetic route from the bench to the pilot plant, securing a reliable supply chain is critical. Due to its specialized substitution pattern, 2-Chloro-4-fluorophenethyl bromide is typically sourced from advanced fine chemical suppliers rather than commodity bulk distributors[4].

| Supplier Name | Region / Reach | Procurement Focus |

| BLD Pharm | Global | High-purity research quantities, catalog synthesis[2]. |

| Leap Chem Co., Ltd. | P.R. China | Bulk and laboratory supply; scalable manufacturing[4]. |

| BIOZOL Diagnostica GmbH | Germany / EU | Reagents and analytical standards for R&D[4]. |

| Guidechem Network | Global Aggregator | Vendor comparison and custom synthesis inquiries[1]. |

Mechanistic Role in API Synthesis

Bimolecular Nucleophilic Substitution (SN2) Dynamics

Phenethyl bromides are primary alkyl halides that readily undergo SN2 reactions[5]. The primary carbon bearing the bromine atom is highly electrophilic and accessible. However, the adjacent benzylic position (C2) is slightly acidic. If a strong base is used during alkylation, an E2 elimination side-reaction can occur, yielding an unwanted substituted styrene derivative. Therefore, the causality dictates that we must use mild, non-nucleophilic bases (like K2CO3) in polar aprotic solvents to maximize SN2 substitution while suppressing E2 elimination[5].

Logical flow of SN2 N-alkylation utilizing 2-Chloro-4-fluorophenethyl bromide.

Organomagnesium (Grignard) Activation

Beyond heteroatom alkylation, 2-Chloro-4-fluorophenethyl bromide is an excellent precursor for carbon-carbon bond formation via Grignard reagents. The insertion of magnesium into the C-Br bond generates a powerful nucleophile capable of attacking carbonyls or imines[6]. The reaction requires anhydrous ethereal solvents (like THF) because the oxygen lone pairs coordinate to the magnesium center, stabilizing the highly reactive organometallic species.

Workflow for Grignard reagent synthesis and subsequent C-C coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the integrity of the reaction before proceeding to the next step.

Protocol 1: N-Alkylation of a Secondary Amine (SN2)

Causality & Design: Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature leaves the amine nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) is selected as it is a mild inorganic base that neutralizes the HBr byproduct without being strong enough to trigger E2 elimination.

-

Preparation : Charge a dry round-bottom flask with the secondary amine (1.0 eq) and anhydrous MeCN (10 mL/mmol).

-

Base Addition : Add finely powdered anhydrous K2CO3 (2.0 eq). Stir for 10 minutes at room temperature to ensure uniform suspension.

-

Electrophile Addition : Add 2-Chloro-4-fluorophenethyl bromide (1.1 eq) dropwise. Optional: Add 0.1 eq of Potassium Iodide (KI) to initiate a Finkelstein reaction, converting the bromide to a more reactive iodide in situ.

-

Heating : Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation Check : Withdraw a 50 µL aliquot, quench in water, and extract with ethyl acetate. Analyze via LC-MS. You must observe the disappearance of the bromide isotope pattern (m/z ~236/238) and the appearance of the product mass. If unreacted bromide persists, do not increase the temperature (which risks styrene formation); instead, verify the base is not clumped and allow more time.

-

Workup : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Preparation of the Grignard Reagent

Causality & Design: Wurtz homocoupling (where the formed Grignard reacts with unreacted starting material) is a major risk with phenethyl bromides[6]. To prevent this, the reaction must be initiated with a small amount of material, and the remaining bromide must be added slowly to keep its concentration low. 1,2-Dibromoethane is used as an entrainer to chemically scrub the passivating MgO layer off the magnesium turnings.

-

Setup : Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush thoroughly with Argon.

-

Magnesium Activation : Add magnesium turnings (1.5 eq). Add enough anhydrous THF to just cover the turnings. Add a single crystal of Iodine (I2) or 2 drops of 1,2-dibromoethane. Stir until the iodine color fades or gentle bubbling is observed, indicating the Mg surface is active.

-

Initiation : Dissolve 2-Chloro-4-fluorophenethyl bromide (1.0 eq) in anhydrous THF (to make a 1M solution). Add 5% of this solution to the Mg turnings. Wait for an exothermic reaction to initiate (the solvent will begin to gently boil).

-

Controlled Addition : Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux without external heating.

-

Self-Validation Check : After addition, stir for 1 hour at room temperature. The solution should turn a dark, clear grayish-brown, and most of the Mg turnings should be consumed. Quench a 100 µL aliquot in D2O and analyze via 1H NMR; the complete shift of the benzylic protons confirms successful organomagnesium formation.

Analytical Validation (HPLC / MS)

To accurately monitor the purity and reaction progress of 2-Chloro-4-fluorophenethyl bromide, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

-

Column Selection : A low-silanol reverse-phase column (e.g., Newcrom R1 or equivalent C18) prevents peak tailing[7].

-

Mobile Phase : A gradient of Acetonitrile (MeCN) and Water.

-

Additives : While phosphoric acid provides sharp peaks for UV detection, it must be replaced with 0.1% Formic Acid if the method is coupled with Mass Spectrometry (LC-MS) to ensure compatibility with the ionization source[7].

References

-

SIELC Technologies , "Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column". 7

-

Guidechem , "1-(1-bromoethyl)-4-fluorobenzene 65130-46-3 - Guidechem". 1

-

BLD Pharm , "958027-89-9 | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene". 2

-

BuyersGuideChem , "1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | 958027-89-9". 4

-

BenchChem , "Phenethyl bromide - Benchchem". 5

-

BenchChem , "Phenethylmagnesium Bromide | Grignard Reagent | RUO".

-

Royal Society of Chemistry , "Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines". 6

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 958027-89-9|1-(2-Bromoethyl)-2-chloro-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 6. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01909E [pubs.rsc.org]

- 7. 1-Bromo-2-(4-chlorophenyl)ethane | SIELC Technologies [sielc.com]

A Senior Application Scientist's Guide to Halogenated Phenethyl Bromide Building Blocks in Medicinal Chemistry

Executive Summary: The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1][2] The strategic introduction of halogen atoms onto this scaffold is a powerful medicinal chemistry tactic used to enhance biological activity, modulate metabolic stability, and fine-tune receptor-binding affinities.[3][4] This guide provides an in-depth technical overview of halogenated phenethyl bromide building blocks, covering their synthesis, underlying reaction mechanisms, and critical applications in drug discovery. We will explore field-proven experimental protocols and delve into the structure-activity relationships that govern the efficacy of these versatile compounds, offering researchers and drug development professionals a comprehensive resource for leveraging these key intermediates.

The Strategic Importance of the Halogenated Phenethylamine Scaffold

Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator.[1][5] Its simple structure—a phenyl ring attached to an ethylamine side chain—is the foundational template for a vast array of neuroactive compounds, including catecholamine neurotransmitters. The modification of this core structure is a central theme in medicinal chemistry.

Halogenation represents one of the most impactful modifications in modern drug design.[6] Approximately 30% of all small molecules approved by the U.S. FDA contain at least one halogen atom, a testament to the profound influence these elements have on a molecule's properties.[4] The introduction of bromine, chlorine, or iodine can dramatically alter a compound's lipophilicity, metabolic profile, and binding potency.[3][7] This is often due to a combination of steric and electronic effects, as well as the ability of heavier halogens (Cl, Br, I) to participate in "halogen bonding"—a highly directional, non-covalent interaction with Lewis bases in a protein's binding pocket that can significantly enhance drug-target affinity.[3][8]

Halogenated phenethyl bromides are therefore not merely intermediates; they are "privileged scaffolds" that combine the neuropharmacological relevance of the phenethylamine core with the potent modulating effects of halogens. They serve as versatile starting points for synthesizing libraries of compounds aimed at various biological targets.[9][10]

Core Synthesis Strategies and Mechanistic Rationale

The synthesis of halogenated phenethyl bromides requires two key transformations: halogenation of the aromatic ring and bromination of the ethyl side chain. The order and methodology of these steps are chosen based on the desired substitution pattern and the electronic nature of the starting materials.

Aromatic Halogenation via Electrophilic Aromatic Substitution (EAS)

The most common method for introducing a halogen onto the phenyl ring is through electrophilic aromatic substitution (EAS).[11][12] Because halogens like bromine are not sufficiently electrophilic to react directly with a stable aromatic ring, a Lewis acid catalyst is required to increase their electrophilicity.

The mechanism proceeds in three distinct steps:

-

Activation of the Electrophile: The Lewis acid (e.g., FeBr₃) coordinates with Br₂, polarizing the Br-Br bond and generating a highly reactive "super-electrophile".[13][14]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophilic bromine atom.[11] This step breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]

-

Deprotonation and Re-aromatization: A weak base removes a proton from the carbon bearing the new bromine substituent, collapsing the C-H bond back into the ring and restoring the highly stable aromatic system.[13] The catalyst is regenerated in this final step.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Synthesis of the Phenethyl Bromide Moiety

Creating the bromoethyl side chain can be achieved through several methods, most commonly via nucleophilic substitution of a corresponding alcohol.

-

From 2-Phenylethanol: The hydroxyl group of 2-phenylethanol can be substituted with bromine using hydrobromic acid (HBr), often in the presence of a strong dehydrating acid like sulfuric acid (H₂SO₄) to facilitate the reaction.[15] The sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile.

-

From Ethylbenzene via Radical Bromination: For benzylic bromination (at the carbon adjacent to the ring), reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator are used.[16] This method is highly selective for the benzylic position.

Integrated Synthetic Workflow

In practice, a medicinal chemist must decide on the order of reactions. For example, one might start with a substituted phenylethanol, perform aromatic halogenation, and then convert the alcohol to the bromide. Alternatively, one could halogenate phenethyl bromide directly. The choice depends on the directing effects of the substituents and potential side reactions.

Caption: A generalized workflow for synthesizing the target building blocks.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

This protocol is adapted from established methods for converting a primary alcohol to an alkyl bromide.[15]

-

Objective: To synthesize (2-Bromoethyl)benzene via nucleophilic substitution.

-

Materials:

-

2-Phenylethanol (1 mole)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.5 mole)

-

48% Hydrobromic Acid (HBr) (1.25 mole)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Diethyl ether or Dichloromethane for extraction

-

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated H₂SO₄ to 2-phenylethanol while cooling in an ice bath. Causality: The acid protonates the hydroxyl group, making it an excellent leaving group (H₂O).

-

Addition of HBr: Slowly add the 48% HBr solution to the cooled mixture.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water, then with 10% sodium carbonate solution until effervescence ceases (to neutralize any remaining acid), and finally with water again.[15] Causality: Removing acidic impurities is crucial to prevent degradation of the product during storage or subsequent steps.

-

Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or K₂CO₃, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude (2-Bromoethyl)benzene can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Protocol 2: Electrophilic Bromination of 2,5-Dimethoxyphenethylamine

This protocol demonstrates the direct bromination of an activated aromatic ring.[17]

-

Objective: To synthesize 4-bromo-2,5-dimethoxyphenethylamine.

-

Materials:

-

2,5-Dimethoxyphenethylamine (1 mole)

-

Elemental Bromine (Br₂) (1 mole)

-

Glacial Acetic Acid

-

-

Methodology:

-

Dissolution: Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid in a flask protected from light. Causality: Acetic acid serves as a polar solvent that can solubilize both the starting material and the bromine.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10°C. Causality: The methoxy groups are strongly activating, making the ring highly susceptible to electrophilic attack, so a strong Lewis acid catalyst is not required. Slow, cooled addition controls the exothermic reaction and minimizes side products.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

-

Precipitation and Isolation: The product, often as a salt, may precipitate from the solution. The product can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization, often as its hydrochloride salt, to achieve high purity.[17]

-

Application in Drug Discovery & Structure-Activity Relationships (SAR)

Halogenated phenethyl bromides are instrumental in synthesizing ligands for a variety of CNS targets, particularly G-protein coupled receptors like the serotonin (5-HT) receptors.

The Power of Halogen Bonding

A key reason for the efficacy of bromo-substituted compounds is their ability to form halogen bonds. A bromine atom on a drug molecule can have a region of positive electrostatic potential (a "sigma-hole") opposite the C-Br covalent bond.[3] This positive region can interact favorably with an electron-rich atom, such as a backbone carbonyl oxygen or a serine hydroxyl group, in a receptor's binding site.[8] This interaction is highly directional and can provide an additional anchoring point, increasing both binding affinity and selectivity.

Caption: A halogen bond between a bromo-ligand and a protein carbonyl.

Quantitative SAR Insights

The position and type of halogen have a predictable, quantifiable impact on biological activity. By systematically varying the halogenation pattern, medicinal chemists can optimize a lead compound.

| Target/Activity | Halogen Position | Observation | Citation(s) |

| 5-HT₂A Receptor Affinity | para (4-position) | Alkyl or halogen groups at the para position exert a positive effect on binding affinity. | [18][19][20] |

| β-Adrenolytic Activity | 2,5-dihalo | More potent receptor blockade compared to 2,4-dihalogenated derivatives. | [21] |

| β-Adrenolytic Activity | 3,4-dihalo | The weakest β-adrenolytic effects observed in the series. | [21] |

This data clearly demonstrates that halogenation is not a stochastic process. For 5-HT₂A ligands, for example, a bromine at the 4-position is a rational starting point for design.[20] Similarly, for developing β-blockers from this scaffold, focusing on 2,5-disubstitution would be a more productive strategy than exploring 3,4-disubstitution.[21]

Conclusion and Future Perspectives

Halogenated phenethyl bromide building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis is well-understood, relying on fundamental organic reactions like electrophilic aromatic substitution and nucleophilic substitution. Their true power lies in the predictable and potent influence of the halogen substituent on the resulting molecule's pharmacological profile, from enhancing receptor affinity through halogen bonding to tuning its metabolic fate.

Future advancements will likely focus on developing more selective and environmentally benign halogenation methods. The use of halogenase enzymes, which perform highly regio- and stereoselective halogenations under mild conditions, represents a promising frontier that could provide access to novel chemical matter and more efficient synthetic routes.[7] As our understanding of the subtle interplay between halogen atoms and biological systems deepens, the strategic application of these building blocks will continue to drive the discovery of next-generation therapeutics.

References

- Vertex AI Search. (2024, October 18).

- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)

- Wikipedia.

- Wikipedia. Phenethylamine.

- Dr. Axe. (2020, March 10). Phenylethylamine Health Benefits, Uses, Side Effects, Dosage.

- Consensus. Phenethylamine Effects On Neurotransmission.

- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85.

- Korea Science. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- Sungkyunkwan University. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.

- Leah4sci. (2014, February 18).

- PMC. IMPORTANCE OF β-PHENYLETHYLAMINE (PEA) NEURONAL SYSTEM, EQUIVALENT TO D-NEURON SYSTEM AND TAAR1 LIGAND NEURON SYSTEM.

- Alfa Chemistry. N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine.

- PubMed. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- Chemistry LibreTexts. (2019, June 5). 18.

- PMC.

- Auburn University. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal.

- Google Patents. EP0345478A1 - Process for the production of chloromethyl phenethyl bromide.

- Chemical Bull.

- Benchchem. Phenethyl bromide.

- Benchchem.

- Journal of the American Chemical Society. (2020, April 6).

- PharmaBlock.

- Google Patents.

- Benchchem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.

- CymitQuimica. CAS 103-63-9: Phenethyl bromide.

- ResearchGate. (2019, March 27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.

- SpringerLink. (2024, October 15).

- PubMed. (2026, January 15). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.

- Royal Society of Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.

- PMC. (2018, April 30). Halogenase engineering and its utility in medicinal chemistry.

- Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. draxe.com [draxe.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IMPORTANCE OF β-PHENYLETHYLAMINE (PEA) NEURONAL SYSTEM, EQUIVALENT TO D-NEURON SYSTEM AND TAAR1 LIGAND NEURON SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]

- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Phenylethyl Bromide Supplier | Purchase Aromatic Intermediate [chemicalbull.com]

- 10. CAS 103-63-9: Phenethyl bromide | CymitQuimica [cymitquimica.com]

- 11. theorango.com [theorango.com]

- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. etd.auburn.edu [etd.auburn.edu]

- 18. pure.skku.edu [pure.skku.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis Guide: Conversion of 2-Chloro-4-fluorophenethyl Alcohol to Alkyl Bromide

This technical guide details the conversion of 2-chloro-4-fluorophenethyl alcohol (CAS: 214262-87-0) to its corresponding alkyl bromide, 2-chloro-4-fluorophenethyl bromide .

This intermediate is a critical building block in the synthesis of fluorinated pharmaceuticals (e.g., antipsychotics, kinase inhibitors) and agrochemicals, where the specific halogen substitution pattern confers metabolic stability and lipophilicity.

Executive Summary

The transformation of 2-chloro-4-fluorophenethyl alcohol to 2-chloro-4-fluorophenethyl bromide is a nucleophilic substitution of a primary alcohol. While chemically straightforward, the presence of electron-withdrawing groups (Cl at ortho, F at para) on the aromatic ring introduces specific process challenges:

-

Electronic Deactivation: The electron-poor ring reduces the risk of intramolecular Friedel-Crafts cyclization (a common side reaction in electron-rich phenethyl analogs).

-

Elimination Risk: The inductive withdrawal by the halogenated ring increases the acidity of the benzylic protons (

to the ring,

This guide prioritizes the Phosphorus Tribromide (

Strategic Route Selection

| Parameter | Method A: Phosphorus Tribromide ( | Method B: Appel Reaction ( | Method C: HBr / |

| Mechanism | |||

| Scalability | High (Industrial Standard) | Low (Atom economy poor) | High |

| Conditions | Mild (0°C to RT) | Neutral / Mild | Harsh (Reflux, Acidic) |

| Impurity Profile | Polymerized Styrene, Rearrangements | ||

| Recommendation | Primary Choice for >10g scale. | Secondary Choice for <5g or acid-sensitive substrates. | Not Recommended due to elimination risk. |

Mechanistic Pathway & Side Reactions[1]

The following diagram illustrates the competition between the desired substitution (

Detailed Technical Protocol: The Route

This protocol is optimized for a 50 mmol scale. It minimizes elimination by strictly controlling temperature during the activation phase.

Materials & Safety[2]

-

Precursor: 2-Chloro-4-fluorophenethyl alcohol (CAS: 214262-87-0).[1][2]

-

Reagent: Phosphorus Tribromide (

) - DANGER: Reacts violently with water/alcohol. Corrosive. -

Solvent: Dichloromethane (DCM), Anhydrous.

-

Equipment: 3-neck flask, addition funnel,

atmosphere, ice/salt bath.

Step-by-Step Procedure

-

Setup:

-

Charge the 3-neck flask with 2-chloro-4-fluorophenethyl alcohol (9.43 g, 50 mmol) and anhydrous DCM (50 mL).

-

Cool the system to -5°C to 0°C under a nitrogen blanket.

-

Why: Low temperature prevents immediate exotherm and suppresses elimination.

-

-

Addition:

-

Dilute

(1.9 mL, 20 mmol, 0.4 equiv) in DCM (10 mL). -

Add dropwise over 30 minutes. Maintain internal temperature < 5°C .

-

Note: Theoretical stoichiometry is 0.33 eq, but 0.4 eq ensures full conversion without large excess.

-

-

Reaction:

-

Quenching (Critical):

-

Cool back to 0°C.

-

Slowly add saturated

(50 mL). Caution: Gas evolution ( -

Why: Neutralizing the acid immediately prevents acid-catalyzed polymerization of any styrene byproduct.

-

-

Workup:

-

Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous

. Filter and concentrate under reduced pressure.[5]

-

-

Purification:

-

The crude oil is likely sufficiently pure (>95%) for many applications.

-

High Purity: Vacuum distillation is required due to high boiling point.

-

Estimated BP: ~125–130°C at 15 mmHg. (Based on 4-F analog BP of 102°C/17mmHg).[3]

-

Workflow Diagram

Alternative Protocol: The Appel Reaction

Best for small-scale (<5g) or when strict neutrality is required.

-

Dissolve alcohol (1.0 eq) and

(1.25 eq) in dry DCM at 0°C. -

Add

(1.25 eq) portion-wise. The solution will turn slightly yellow. -

Stir at RT for 2 hours.

-

Workup: Add pentane or hexane to the reaction mixture to precipitate Triphenylphosphine oxide (

). Filter through a silica pad. -

Concentrate filtrate.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Styrene Formation | Olefinic protons in NMR (5.0-6.0 ppm). | Reaction temp too high or workup too basic. | Keep reaction <25°C. Avoid strong caustic wash. |

| Incomplete Reaction | Starting material remains. | Old/Hydrolyzed | Use fresh reagent. Distill |

| Low Yield | Emulsion during workup. | Phosphorous acid esters.[6] | Ensure thorough quenching with water/bicarb before separation. |

Analytical Validation:

-

1H NMR (

): Look for the triplet shift.-

-OH:

-

-Br:

-

Aromatic Region: 2-Cl-4-F pattern (dd and multiplet) remains unchanged.

-

-OH:

References

-

Chemical Identity: 2-(4-Fluorophenyl)ethyl Bromide (Analogous Reference). PubChem Compound Summary for CID 573153. Link

-

Methodology (PBr3): Harrison, G. C., & Diehl, H. beta-Phenylethyl bromide. Organic Syntheses, Coll. Vol. 3, p.727 (1955). Link

- Methodology (Appel): Appel, R. Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

-

Safety Data: Sigma-Aldrich Safety Data Sheet for 2-Fluorophenethyl bromide (Structural Analog). Link

Sources

- 1. 2-CHLORO-4-FLUOROPHENETHYL ALCOHOL | 214262-87-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(4-Fluorophenyl)ethyl Bromide | 332-42-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 2-(4-Fluorophenyl)ethyl Bromide | 332-42-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols.

Introduction: The Significance of Solubility in Research and Development

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a halogenated aromatic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. The principle of "like dissolves like" governs solubility, where the compatibility between the solute and solvent's intermolecular forces dictates the extent of dissolution. For a substituted haloalkane such as this, its solubility is not always straightforward and necessitates empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

-

Polarity: The presence of electronegative halogen atoms (Bromo, Chloro, Fluoro) induces dipoles in the molecule, creating polar regions. However, the overall molecule has a significant nonpolar character due to the benzene ring and the ethyl chain. This dual nature suggests that it will be more soluble in solvents of intermediate polarity.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. It is not capable of hydrogen bonding as a donor, which will limit its solubility in protic solvents like water.[3][4]

Predicted Solubility:

Based on these characteristics, 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is predicted to be:

-

Highly soluble in: Non-polar to moderately polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane. The energy required to break the intermolecular forces within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[3][4]

-

Sparingly soluble to insoluble in: Highly polar and protic solvents like water and ethanol. The strong hydrogen bonding network in these solvents would require a significant amount of energy to disrupt, which is not compensated by the weaker interactions with the haloalkane.[4][5]

The following table provides a qualitative prediction of solubility in a range of common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | Dominated by van der Waals forces, similar to the solute. |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Acetone | High to Moderate | Good balance of polarity to interact with the solute's dipoles without strong hydrogen bonding. |

| Polar Protic | Ethanol, Methanol | Low to Sparingly Soluble | The solvent's strong hydrogen bonds are not easily disrupted by the solute. |

| Highly Polar Protic | Water | Insoluble | Significant energy is needed to break the hydrogen bonds in water, with weak solute-water interactions.[3][4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various organic solvents.[6][7][8]

Objective: To quantitatively determine the solubility of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene in a selection of organic solvents at a specified temperature.

Materials:

-

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Alkylation protocols using 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Application Note: Precision Alkylation Strategies using 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Introduction & Molecule Profile

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a specialized bifunctional building block used primarily in medicinal chemistry for the synthesis of CNS-active agents (e.g., serotonin/dopamine modulators).[1] Its structure features a highly reactive primary alkyl bromide "warhead" and a stable aryl halide core (2-Cl, 4-F) that serves as a pharmacophore or a handle for subsequent cross-coupling reactions.[1]

This guide details protocols for attaching this phenethyl moiety to nucleophiles (amines, thiols, phenols) while preserving the aryl halide pattern and preventing common side reactions like styrene elimination.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene |

| Molecular Formula | |

| Molecular Weight | 237.50 g/mol |

| Reactivity Class | Primary Alkyl Halide ( |

| Primary Hazard | Alkylating agent (Potential Vesicant/Mutagen) |

| Storage | 2-8°C, under Argon/Nitrogen (Light Sensitive) |

Mechanistic Insight: The vs. E2 Competition

The primary challenge in using phenethyl bromides is the competition between Nucleophilic Substitution (

-

The

Pathway (Desired): The nucleophile attacks the -

The E2 Pathway (Undesired): The base deprotonates the

-carbon (benzylic position), causing the expulsion of bromide and the formation of a styrene derivative (2-chloro-4-fluorostyrene).[1] This is favored by high temperatures, strong/bulky bases (e.g.,

Key Control Strategy: To maximize yield, use the mildest base possible that still deprotonates the nucleophile, and maintain reaction temperatures below 80°C unless necessary.

Decision Logic & Workflow

The following decision tree guides the selection of the optimal protocol based on nucleophile type and solubility.

Figure 1: Protocol Selection Matrix.[1] Choose Protocol A for standard amines, B for sensitive thiols, and C for sluggish nucleophiles.

Experimental Protocols

Protocol A: Standard N-Alkylation (The "Workhorse" Method)

Best for: Secondary amines (piperidines, piperazines) and robust primary amines.[1]

Reagents:

-

Substrate: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (1.0 equiv)[1]

-

Nucleophile: Amine (1.1 – 1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 – 3.0 equiv) -

Solvent: Acetonitrile (ACN), anhydrous [0.1 M concentration]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

).[1] -

Dissolution: Add the Amine and Acetonitrile. Stir until dissolved.

-

Base Addition: Add

in one portion.[1] The mixture will be a suspension. -

Reagent Addition: Add 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene dropwise via syringe.

-

Why? Slow addition prevents local high concentrations that might favor dimerization if the amine is primary.

-

-

Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

-

Endpoint: Disappearance of the bromide starting material (

approx 4.5 min on C18).

-

-

Workup: Cool to room temperature. Filter off the solid inorganic salts (

, excess -

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

Validation Check:

-

If the product contains a vinyl signal in

NMR (

Protocol B: Finkelstein-Assisted Alkylation

Best for: Weak nucleophiles (anilines, amides) or when reaction rate is too slow.[1]

Mechanism: Sodium Iodide (NaI) reacts with the alkyl bromide to form an in situ alkyl iodide.[1][2] The iodide is a better leaving group (weaker bond, less basic), accelerating the

Reagents:

-

Substrate: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (1.0 equiv)[1]

-

Nucleophile (1.0 equiv)[1]

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)[1]

-

Base:

or DIPEA (N,N-Diisopropylethylamine)[1] -

Solvent: Acetone (if using

) or DMF (if using DIPEA)[1]

Step-by-Step Procedure:

-

Catalyst Pre-mix: Dissolve the alkyl bromide and NaI in the solvent. Stir at RT for 30 mins.

-

Observation: A white precipitate (NaBr) may form if Acetone is used.[1]

-

-

Addition: Add the Nucleophile and Base.

-

Reaction: Heat to reflux (Acetone: ~56°C) or 60°C (DMF).

-

Workup: Remove solvent.[1] Redissolve residue in EtOAc/Water. Wash with aqueous sodium thiosulfate (

) to remove any iodine discoloration.[1]

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Thiols, Phenols, and scale-up operations where anhydrous conditions are difficult.[1]

Reagents:

-

Solvent System: Dichloromethane (DCM) / Water (1:1 ratio)[1]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[1]

-

Base: Sodium Hydroxide (NaOH) (2.0 equiv, dissolved in the water layer)

Step-by-Step Procedure:

-

Biphasic Setup: Dissolve the alkyl bromide and nucleophile in DCM. Add the TBAB.

-

Initiation: Add the aqueous NaOH solution vigorously.

-

Agitation: Stir rapidly (>1000 RPM). The reaction occurs at the interface or via the transport of the nucleophile into the organic phase by the quaternary ammonium salt.

-

Completion: Usually complete within 2–6 hours at Room Temperature.

Data & Optimization Guide

Solvent Compatibility Matrix

| Solvent | Polarity | Reaction Rate | Risk of Elimination | Recommended For |

| Acetonitrile (ACN) | High | Fast | Moderate | General Purpose |

| DMF / DMSO | Very High | Very Fast | High (if heated >80°C) | Weak Nucleophiles |

| Acetone | Medium | Moderate | Low | Finkelstein (NaI) |

| DCM | Low | Slow (unless PTC used) | Very Low | Scale-up / Labile groups |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Nucleophile is too bulky or weak.[1] | Add 10-50 mol% NaI (Protocol B). Switch solvent to DMF. |

| Styrene Formation (Vinyl peaks in NMR) | Base is too strong or Temp too high.[1] | Switch from |

| Dialkylation (For primary amines) | Primary amine is over-reactive.[1] | Use excess amine (3-5 equiv) or use a protecting group strategy (e.g., Boc-amine).[1] |

Mechanism Visualization

The following diagram illustrates the specific atomic pathway, highlighting the critical transition state where steric hindrance from the ortho-chloro group on the phenyl ring is minimal due to the ethyl linker, allowing efficient substitution.

Figure 2: Mechanistic pathway showing the competition between the desired substitution and the elimination side-reaction.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).

-

Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [1]

-

Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. [1]

-

PubChem Compound Summary. (2025). 1-(2-Bromoethyl)-4-fluorobenzene (Analogous Reactivity Data). National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Installation of the 2-Chloro-4-fluorophenethyl Moiety

Executive Summary & Rationale

The 2-chloro-4-fluorophenethyl moiety is a high-value pharmacophore in medicinal chemistry, often utilized to modulate lipophilicity (

Mechanistic Advantages:

-

Metabolic Blocking: The para-fluorine blocks CYP450-mediated oxidation at the most reactive site of the aromatic ring.

-

Conformational Bias: The ortho-chlorine introduces steric bulk that can restrict rotation around the ethyl-phenyl bond, potentially locking the pharmacophore into a bioactive conformation.

-

Electronic Tuning: The combination of the electron-withdrawing fluorine and chlorine atoms alters the

-stacking potential of the aryl ring.

This guide details the selection of reagents and optimized protocols for attaching this group to nucleophilic scaffolds (amines, phenols, thiols).[1]

Reagent Landscape & Selection

Commercial availability of the direct alkylating agent (bromide/iodide) can be sporadic.[1] Therefore, the most robust strategy relies on the commercially available alcohol or acetic acid precursors.[1]

Key Reagents Table

| Reagent Class | Chemical Name | CAS No. | Role | Availability |

| Primary Precursor | 2-(2-Chloro-4-fluorophenyl)ethanol | 214262-87-0 | Core starting material for all electrophiles. | High |

| Precursor Acid | 2-Chloro-4-fluorophenylacetic acid | 177985-32-9 | Precursor to the alcohol (via reduction). | High |

| Electrophile (In situ) | 2-Chloro-4-fluorophenethyl bromide | N/A (Synth) | Standard alkylating agent ( | Low (Make in-situ) |

| Electrophile (In situ) | 2-Chloro-4-fluorophenethyl mesylate | N/A (Synth) | Highly reactive alkylating agent. | Make in-situ |

| Aldehyde | 2-(2-Chloro-4-fluorophenyl)acetaldehyde | N/A (Synth) | Reagent for reductive amination. | Unstable (Prep fresh) |

Critical Distinction: Do not confuse this moiety with 2-chloro-4-fluorobenzyl (one carbon spacer). The CAS for the benzyl alcohol is 208186-84-9. Ensure your supplier provides the phenethyl (two carbon) analog.[1]

Decision Logic & Workflow

The choice of method depends on the nucleophile's basicity and the stability of the scaffold.

Caption: Decision tree for selecting the optimal synthetic pathway based on the nucleophilic substrate.

Experimental Protocols

Protocol A: Synthesis of the Activated Electrophile (Mesylate)

Use this protocol to generate a reactive species from the commercially available alcohol.[1]

Rationale: Phenethyl mesylates are often superior to halides due to faster reaction kinetics and easier purification (crystallization vs. distillation).[1]

Materials:

-

Substrate: 2-(2-Chloro-4-fluorophenyl)ethanol (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

-

Base: Triethylamine (

) (1.5 equiv)[1] -

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Setup: Dissolve 2-(2-chloro-4-fluorophenyl)ethanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.[2]

-

Addition: Add

followed by the dropwise addition of MsCl. The reaction is exothermic; maintain temperature < 5°C. -

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane) for disappearance of alcohol.[1]

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with brine, dry over -

Usage: The resulting mesylate is typically a waxy solid or oil and is sufficiently pure for the next step without chromatography.

Protocol B: Alkylation of Amines (General Procedure)

Ideal for secondary amines or robust heterocycles.[1]

Materials:

-

Electrophile: 2-Chloro-4-fluorophenethyl mesylate (from Protocol A) or Bromide.

-

Nucleophile: Target amine (1.0 equiv).[1]

-

Base:

(3.0 equiv) or -

Solvent: Acetonitrile (

) or DMF.[1] -

Catalyst: Sodium Iodide (NaI) (0.1 equiv) — Finkelstein activation.[1]

Step-by-Step:

-

Mixture: Combine the amine, base, and NaI in

. -

Addition: Add the mesylate (1.1–1.2 equiv) dissolved in a minimal amount of solvent.

-

Heating: Heat to 60–80°C.

-

Note: Phenethyl electrophiles are prone to E2 elimination (forming the styrene) if heated too aggressively with strong bases.[1]

is preferred over stronger bases like NaH.

-

-

Monitoring: Monitor for the formation of the product and the potential styrene byproduct (2-chloro-4-fluorostyrene).

-

Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

Protocol C: Reductive Amination (For Primary Amines)

Prevents over-alkylation common with primary amines.[1]

Pre-requisite: Oxidation of 2-(2-chloro-4-fluorophenyl)ethanol to the acetaldehyde using Dess-Martin Periodinane (DMP) or Swern conditions. Note: The aldehyde is prone to polymerization; use immediately.

Materials:

-

Aldehyde: 2-(2-Chloro-4-fluorophenyl)acetaldehyde (1.0 equiv).

-

Amine: Primary amine (1.0 equiv).[1]

-

Reductant: Sodium triacetoxyborohydride (

, -

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

-

Additive: Acetic acid (1.0 equiv) (if amine is basic).[1]

Step-by-Step:

-

Imine Formation: Mix amine and aldehyde in DCE at RT for 30–60 minutes.

-

Reduction: Add

in one portion. -

Reaction: Stir at RT for 2–16 hours.

-

Quench: Quench with saturated

. Extract with DCM.

Protocol D: Mitsunobu Reaction

Best for attaching phenols or imides without generating a separate electrophile.[1]

Materials:

-

Alcohol: 2-(2-Chloro-4-fluorophenyl)ethanol (1.0 equiv).[3]

-

Nucleophile: Phenol / Sulfonamide / Imide (

) (1.0 equiv).[1] -

Phosphine: Triphenylphosphine (

) or Polymer-supported -

Azodicarboxylate: DIAD or DEAD (1.2 equiv).[1]

-

Solvent: THF or Toluene (anhydrous).[1]

Step-by-Step:

-

Dissolution: Dissolve the alcohol, nucleophile, and

in THF. Cool to 0°C.[2] -

Addition: Add DIAD dropwise. The solution will turn yellow/orange.

-

Reaction: Stir at 0°C for 30 mins, then RT overnight.

-

Workup: Concentrate. Triturate with

/Hexane to precipitate

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Styrene Formation | E2 Elimination of the ethyl group. | Lower reaction temp; switch from |

| Low Conversion | Steric hindrance of the ortho-chloro group. | Add NaI catalyst (Protocol B); Switch to DMF at 80°C; Use microwave irradiation. |

| Over-alkylation | Primary amine attacking twice. | Use Protocol C (Reductive Amination) or protect the amine (e.g., Boc) and alkylate, then deprotect.[1] |

References

-

PubChem. 2-(2-Chloro-4-fluorophenyl)ethanol Compound Summary. CID 2733236.[3] Available at: [Link][1][3]

-

Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for reductive amination).[1]

-

Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.[1] (Review of Mitsunobu applicability).

Sources

Application Note: Strategic Synthesis of Antiviral Oxadiazole Derivatives with Phenethyl Linkers

Abstract

This application note details the synthetic protocols for constructing oxadiazole-based antiviral candidates featuring a phenethyl (

Scientific Rationale & Retrosynthesis

The Phenethyl Linker in Antiviral SAR

In antiviral drug design, the linker region is not merely a connector; it dictates the orientational freedom of the pharmacophore. The phenethyl group is particularly privileged in protease inhibitors.

-

Flexibility: The two-carbon chain allows the terminal phenyl ring to adjust its conformation to maximize

- -

Lipophilicity: It enhances cell permeability and metabolic stability compared to shorter benzyl or longer propyl linkers, which often suffer from rapid oxidation or steric clashes.

Retrosynthetic Logic

The synthesis is approached via two primary disconnections depending on the desired isomer.

Figure 1: Retrosynthetic analysis showing the divergence from hydrocinnamic acid derivatives.

Protocol A: Synthesis of 3-Phenethyl-1,2,4-Oxadiazoles

Mechanism: The reaction proceeds via the O-acylation of an amidoxime followed by intramolecular cyclodehydration. Advantage: Regioselective formation of the 1,2,4-isomer.

Materials

-

Precursor: Hydrocinnamonitrile (3-phenylpropionitrile).

-

Reagents: Hydroxylamine hydrochloride (

), Sodium Bicarbonate ( -

Solvents: Ethanol (EtOH), DMF, DMSO.

Step 1: Synthesis of the Phenethyl Amidoxime

-

Dissolution: Dissolve Hydrocinnamonitrile (10 mmol, 1.31 g) in absolute EtOH (30 mL).

-

Activation: Add

(20 mmol, 1.39 g) and -

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The nitrile spot (

) should disappear, replaced by the polar amidoxime ( -

Workup: Filter the hot solution to remove salts. Concentrate the filtrate in vacuo. Recrystallize the residue from isopropanol/hexane to obtain N'-hydroxy-3-phenylpropanimidamide as white crystals.

Step 2: One-Pot Acylation and Cyclization (The CDI Method)

Rationale: CDI is preferred over acid chlorides for library synthesis as it avoids HCl generation and allows the use of sensitive carboxylic acids.

-

Activation of Acid: In a flame-dried flask, dissolve the requisite Aryl Carboxylic Acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add CDI (1.1 equiv) in one portion.

-

Gas Evolution: Stir at Room Temperature (RT) for 30–60 mins. Observation:

evolution indicates active acyl-imidazole formation. -

Addition: Add the Phenethyl Amidoxime (1.0 equiv) prepared in Step 1.

-

O-Acylation: Stir at RT for 1 hour. This forms the uncyclized O-acylamidoxime intermediate.

-

Cyclization (Thermal): Heat the reaction mixture to 110°C for 4–6 hours.

-

Optimization: For thermally sensitive substrates, use Microwave Irradiation at 100°C for 20 minutes to effect cyclization with cleaner profiles.

-

-

Workup: Cool to RT. Pour into ice-water (50 mL). Extract with EtOAc (

mL). Wash organics with saturated -

Purification: Flash column chromatography (Gradient: 0

30% EtOAc in Hexane).

Protocol B: Synthesis of 2-Phenethyl-1,3,4-Oxadiazoles

Mechanism: Dehydrative cyclization of N,N'-diacylhydrazines. Advantage: Symmetrical electronic distribution; often higher solubility than 1,2,4-isomers.

Materials

-

Precursor: Hydrocinnamic acid (3-phenylpropionic acid) or its methyl ester.

-

Reagents: Hydrazine hydrate (

), Burgess Reagent or

Step 1: Synthesis of Hydrocinnamic Acid Hydrazide

-

Reaction: Dissolve Methyl Hydrocinnamate (10 mmol) in EtOH (20 mL). Add Hydrazine hydrate (50 mmol, excess).

-

Reflux: Reflux for 4 hours.

-

Isolation: Cool to RT. The hydrazide often precipitates. If not, concentrate and triturate with cold ether. Filter and dry to obtain 3-phenylpropanehydrazide .

Step 2: Coupling and Cyclization (The Burgess Reagent Route)

Rationale: Traditional

-

Coupling: Dissolve 3-phenylpropanehydrazide (1.0 equiv) and the target Aryl Carboxylic Acid (1.0 equiv) in DCM. Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv). Stir 12h at RT. -

Isolation of Diacylhydrazide: Wash with 1M HCl, then sat.

. Concentrate to yield the linear intermediate. -

Cyclization: Dissolve the linear diacylhydrazide (1.0 equiv) in anhydrous THF. Add Burgess Reagent (2.0 equiv).

-

Microwave: Irradiate at 100°C for 10–15 minutes (or reflux 2h).

-

Workup: Concentrate THF. Dissolve residue in EtOAc/Water. Extract, dry, and purify via chromatography.

Experimental Workflow & Quality Control

Figure 2: Step-by-step workflow with integrated Quality Control checkpoints.

Quality Control Specifications

-

1H NMR (DMSO-

): The phenethyl linker typically shows two triplets (or multiplets) around -

13C NMR: Look for the characteristic oxadiazole carbons:

-

1,2,4-Oxadiazole: C5 (

175-180 ppm) and C3 ( -

1,3,4-Oxadiazole: C2/C5 (

160-165 ppm).

-

-

Purity: Antiviral screening requires HPLC purity

to avoid false positives from toxic intermediates.

Biological Context & Applications

These protocols are specifically tuned for developing inhibitors against:

-

SARS-CoV-2 Mpro: The phenethyl group mimics the P1/P2 residues of the viral polyprotein substrate.

-

Picornaviruses (e.g., Enterovirus D68): Analogs of Pleconaril where the central isoxazole is replaced by 1,2,4-oxadiazole to improve solubility while maintaining capsid binding.

-

HIV-1 Protease: The linker provides the necessary spacing to span the catalytic aspartate dyad.

References

-

Synthesis of 1,2,4-Oxadiazoles (Review): Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry."[2][3][4][5][6] J. Med. Chem. 2012. Link

-

One-Pot Superbase Method: Baykov, S. et al. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters." Tetrahedron 2017. 4[7][8][9]

-

Pleconaril Analogs (Enterovirus): Haupenthal, J. et al. "The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs." Molecules 2020. 7

-

SARS-CoV-2 Mpro Inhibitors: Li, G. et al.[10] "Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors."[11] Bioorg. Chem. 2022.[6] 11[7][8][9][12]

-

Burgess Reagent Cyclization: Brain, C. T. et al. "A new procedure for the synthesis of 1,3,4-oxadiazoles." J. Org. Chem. 1997. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijper.org [ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 7. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals | bioRxiv [biorxiv.org]

- 9. jchemrev.com [jchemrev.com]

- 10. ipbcams.ac.cn [ipbcams.ac.cn]

- 11. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preparation of Grignard reagents from 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Application Note: High-Selectivity Preparation of 2-(2-Chloro-4-fluorophenyl)ethylmagnesium Bromide

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Polyhalogenated Systems The synthesis of Grignard reagents from 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene presents a classic chemoselectivity challenge. The substrate contains three distinct halogen sites:

-

Aliphatic Bromide (Target):

C-Br bond. High reactivity. -

Aromatic Chloride (Bystander):

C-Cl bond. Moderate stability. -

Aromatic Fluoride (Bystander):

C-F bond. High stability (generally inert to Mg under standard conditions).

The Solution: Kinetic Control

Successful magnesiation relies on exploiting the significant kinetic difference between aliphatic C-Br insertion and aromatic C-Cl insertion. By controlling temperature and concentration, we can selectively insert Magnesium into the ethyl bromide chain while leaving the aromatic ring halogens intact for downstream cross-coupling or nucleophilic aromatic substitution (

Critical Failure Modes to Avoid:

-

Wurtz Homocoupling: The primary side reaction for phenethyl halides is dimerization to form 1,4-diarylbutanes. This is driven by high local concentrations of the alkyl halide reacting with the formed Grignard.

-

Mitigation: High dilution and "Starve-Feed" addition rates.

-

-

Elimination: Formation of the styrene derivative via dehydrohalogenation.

-

Mitigation: Strict temperature control (

C).

-

Part 2: Materials & Equipment

Reagents:

-

Substrate: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (Purity >98%).

-

Magnesium: Turnings, Grignard grade (washed with dilute HCl, water, acetone, and ether, then dried if oxidized; otherwise, fresh turnings).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

).[1]-

Note:

suppresses Wurtz coupling better but offers lower solubility. THF is recommended for process scalability, provided addition rates are strictly controlled.

-

-

Activator: Iodine (

) crystals or 1,2-Dibromoethane.[1] -

Inert Gas: Argon (preferred due to density) or Nitrogen (dried).[1]

Equipment:

-

3-Neck Round Bottom Flask (flame-dried or oven-dried).

-

Reflux Condenser with inert gas inlet.[2]

-

Pressure-Equalizing Addition Funnel.

-

Internal Thermometer.

-

Magnetic Stirrer or Overhead Stirrer (critical for keeping Mg suspended).[1]

Part 3: Experimental Protocol

Step 1: System Preparation & Activation

-

Assembly: Assemble glassware while hot (from oven) and cool under a stream of dry Argon.

-

Charging Mg: Add Magnesium turnings (1.2 equivalents relative to substrate) to the flask.

-

Pro-Tip: Mechanically crush a few turnings inside the flask with a glass rod to expose fresh metal surfaces.

-

-

Solvent & Activator: Add enough anhydrous THF to just cover the Mg turnings. Add a single crystal of Iodine.[2]

-

Visual Cue: The solution will turn dark brown/purple.

-

Step 2: Initiation

-

Starter Charge: Prepare a solution of the substrate (10% of total mass) in anhydrous THF. Add 1–2 mL of this solution directly to the Mg.

-

Thermal Shock: Heat the mixture gently with a heat gun or warm water bath.

-

Observation: Initiation is confirmed when:

-

The purple Iodine color fades to colorless/gray.

-

Spontaneous bubbling (exotherm) occurs at the Mg surface.

-

The solvent temperature rises without external heating.

-

Step 3: Propagation (The "Starve-Feed" Method)[1]

-

Dilution: Dissolve the remaining substrate in anhydrous THF (Ratio: 1g substrate : 5-8 mL solvent). High dilution is critical to prevent dimerization.

-

Controlled Addition: Transfer the solution to the addition funnel. Begin dropwise addition to the stirring Mg suspension.

-

Temperature Regulation: Maintain the internal temperature between 20°C and 30°C .

-

Why? Temperatures

C increase the risk of attacking the Ar-Cl bond or causing elimination. Temperatures

-

-

Duration: Adjust addition rate so the entire volume is added over 45–60 minutes.

Step 4: Digestion & Completion

-

Post-Stirring: Once addition is complete, stir the gray/black suspension at room temperature for an additional 1–2 hours.

-

Settling: Stop stirring and allow excess Mg to settle. The supernatant should be a clear, dark gray to brown solution.

Part 4: Validation (Titration)

Do not assume yield. Titrate using the Knochel Method (LiCl/Iodine) or standard acid-base back-titration.

Simple Acid-Base Titration Protocol:

-

Take a 1.00 mL aliquot of the Grignard solution.

-

Quench into 10.00 mL of 0.1 M HCl (standardized).

-

Add phenolphthalein indicator.

-

Back-titrate the excess acid with 0.1 M NaOH.

-

Calculation:

[1]

Part 5: Troubleshooting & Safety

| Issue | Diagnosis | Corrective Action |

| No Initiation | Mg surface passivated (oxide layer).[1] | Add 2 drops of 1,2-dibromoethane. Sonicate briefly if possible. Scratch Mg with glass rod.[3] |

| White Precipitate | Wurtz coupling dimer (MgBr2 byproduct) or moisture ingress.[1] | Check inert seal.[2] If Wurtz, reduce addition rate significantly and increase solvent volume.[1] |

| Rapid Exotherm | Runaway reaction. | Emergency: Remove heat, apply ice bath immediately. Stop addition. |

| Low Yield | Homocoupling or reaction with Ar-Cl. | Lower temperature to 0–5°C (requires more active Mg/Rieke Mg). Switch solvent to |

Safety Hazards:

-

Flammability: THF/Ether vapors are highly flammable. Ground all equipment.

-

Reactivity: The product reacts violently with water to release heat and gas.

-

Toxicology: The fluorinated substrate is a potential skin sensitizer. Handle in a fume hood.

Part 6: Visualization (Pathway Logic)

The following diagram illustrates the reaction logic, competing pathways, and critical control points.

Caption: Reaction pathway analysis showing the target insertion (Green) versus competing Wurtz coupling and elimination pathways (Red), managed by kinetic controls.

References

-

Organic Syntheses. (1978). 3-Alkyl-1-alkynes Synthesis: 3-Ethyle-1-hexyne. Organic Syntheses, 58, 1. Retrieved from [Link]

-

Knochel, P., et al. (2006).[1] Functionalized Grignard Reagents. Handbook of Functionalized Organometallics. (General Reference for titration methods).

Sources

Troubleshooting & Optimization

Purification methods for 2-chloro-4-fluorophenethyl bromide

Answering the complex purification challenges you face in the lab, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-chloro-4-fluorophenethyl bromide. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them. This guide is structured to empower you with the knowledge to adapt, troubleshoot, and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-chloro-4-fluorophenethyl bromide?

When synthesizing 2-chloro-4-fluorophenethyl bromide, impurities typically arise from the starting materials, side reactions, or incomplete reactions. The most common synthetic route involves the bromination of 2-(2-chloro-4-fluorophenyl)ethanol.

Common Impurities Include:

-

Unreacted Starting Material: 2-(2-chloro-4-fluorophenyl)ethanol.

-

Acidic Byproducts: Hydrogen bromide (HBr) or other acid catalysts used in the synthesis.[1]

-

Solvent Residues: Dichloromethane, acetonitrile, or other solvents used during the reaction.

-

Over-brominated or Isomeric Products: Depending on the synthetic route, minor isomers may form.

-

Side-Reaction Products: Ethers can form as a side reaction if an alcohol is the starting material.[1]

Understanding these potential impurities is the first step in designing an effective purification strategy.

Q2: My crude product is a dark-colored oil. What is the first purification step I should take?